1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one
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Overview
Description
1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a complex organic compound that features a unique combination of furan, pyrazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate diketone. The furan ring is then introduced via a cyclization reaction. Finally, the morpholine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazoles.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions, while the morpholine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-piperidinopropan-1-one: Similar structure but with a piperidine ring instead of morpholine.
1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-pyrrolidinopropan-1-one: Contains a pyrrolidine ring instead of morpholine.
Uniqueness: The presence of the morpholine ring in 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one imparts unique chemical and biological properties, such as increased solubility and specific binding interactions, which can enhance its effectiveness in various applications compared to its analogs.
This compound’s unique combination of structural features makes it a valuable subject for ongoing research and development in multiple scientific disciplines.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(8-9-22-10-13-25-14-11-22)23-18(19-7-4-12-26-19)15-17(21-23)16-5-2-1-3-6-16/h1-7,12,18H,8-11,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYSIRTUDXGNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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